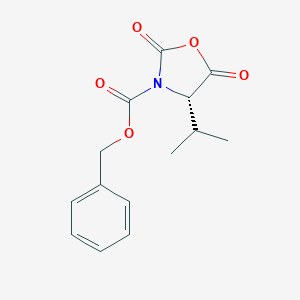

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Description

Properties

IUPAC Name |

benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWOGVKYLPBQY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453989 | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158257-41-1 | |

| Record name | Phenylmethyl (4S)-4-(1-methylethyl)-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158257-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate chemical properties

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Foreword

This compound, a key chiral building block, is instrumental in the fields of synthetic organic chemistry and pharmaceutical development. More commonly known in the literature as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), this compound is a protected amino acid derivative that offers a reliable and efficient means for introducing the valine moiety in stereocontrolled syntheses.[1][2] Its pre-activated N-carboxyanhydride (NCA) ring system facilitates streamlined peptide couplings, while the benzyloxycarbonyl (Cbz or Z) protecting group provides robust protection under various conditions, yet allows for clean deprotection. This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol, mechanistic insights into its application, and critical handling information for researchers and drug development professionals.

Core Chemical and Physical Properties

The compound is a white solid that serves as a valuable intermediate in pharmaceutical research and development.[1] Its fundamental properties are crucial for its application in synthesis, dictating solubility, reactivity, and storage requirements.

| Property | Value | Source |

| IUPAC Name | benzyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | [1][2] |

| Common Names | Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride | [1][2] |

| CAS Number | 158257-41-1 | [2][3] |

| Molecular Formula | C₁₄H₁₅NO₅ | [1][2][3] |

| Molecular Weight | 277.27 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| SMILES | CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | [2][3] |

| InChI | 1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 | [2] |

| InChIKey | PBXWOGVKYLPBQY-NSHDSACASA-N | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Computed Properties (Source: PubChem[2])

| Property | Value |

| XLogP3-AA | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 277.09502258 Da |

Synthesis and Structural Elucidation

The synthesis of Z-Val-NCA is typically achieved through the cyclization of the parent N-protected amino acid, N-benzyloxycarbonyl-L-valine. A common and effective method involves condensation with paraformaldehyde using an acid catalyst, which forms the oxazolidine-2,5-dione ring system while preserving the stereochemistry of the starting material.[4]

Experimental Protocol: Synthesis from N-Cbz-L-valine

This protocol is based on the method described by Reddy et al. (2000) and has been structurally verified.[4][5]

Materials:

-

N-benzyloxycarbonyl-L-valine (7.53 g, 30 mmol)

-

Paraformaldehyde (1.8 g, 60 mmol)

-

4-methylbenzenesulfonic acid (PTSA) (0.31 g, 1.8 mmol)

-

Benzene (25 mL)

-

0.3 M aqueous K₂CO₃ solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Mg₂SO₄

Procedure:

-

A mixture of N-benzyloxycarbonyl-L-valine, paraformaldehyde, and PTSA is suspended in benzene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[4]

-

The mixture is heated to reflux for approximately 1 hour, during which time the water formed is collected in the Dean-Stark trap.[4]

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and washed sequentially with 30 mL of 0.3 M aqueous K₂CO₃ solution and 30 mL of saturated brine.[4]

-

The organic layer is separated, dried over anhydrous Mg₂SO₄, filtered, and concentrated under reduced pressure (in vacuo).[4]

-

The resulting crude product is obtained as a white solid (yield reported as 65%).[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Z-Val-NCA.

Structural Confirmation

The absolute (S) configuration at the C4 stereocenter of the oxazolidine ring is retained from the L-valine precursor and has been unequivocally confirmed by single-crystal X-ray diffraction studies.[1][4] These studies reveal that in the solid state, molecules are linked by C-H···O hydrogen bonds, forming linear chains. The crystal structure is further stabilized by C-H···π interactions between stacked benzene rings.[4][6]

Reactivity and Application in Peptide Synthesis

The primary utility of Z-Val-NCA lies in its function as an efficient building block for dipeptides and more complex peptide structures.[1][4] The N-carboxyanhydride (NCA) moiety is a highly activated form of the amino acid, allowing for clean and rapid amide bond formation without the need for additional coupling reagents, which often generate stoichiometric byproducts.

Mechanism of Peptide Coupling

The coupling reaction proceeds via nucleophilic attack of an amino group (from another amino acid ester or peptide) on one of the carbonyl carbons of the NCA ring. This leads to ring-opening and the formation of a transient carbamate intermediate, which subsequently decarboxylates to yield the newly formed peptide bond and release carbon dioxide. The Cbz group remains intact, protecting the nitrogen until a dedicated deprotection step is performed.

Caption: General mechanism of Z-Val-NCA in peptide synthesis.

This direct coupling methodology is highly atom-economical and simplifies purification procedures. The compound's stability and defined stereochemistry make it a reliable precursor for the synthesis of biologically active molecules and pharmaceutical intermediates.[1]

Safety and Handling

Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.[1]

-

Hazards: Z-Val-NCA is associated with several GHS hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.

GHS Hazard Information: [2]

-

Signal Word: Warning[2]

-

Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Researchers should always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.

References

- 1. This compound|Z-Val-NCA [benchchem.com]

- 2. 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)- | C14H15NO5 | CID 11065729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS: 158257-41-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Mastering Asymmetric Synthesis with a Valine-Derived Chiral Auxiliary

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. Chiral auxiliaries have established themselves as indispensable tools for achieving high levels of asymmetric induction, particularly in the construction of complex molecular architectures found in pharmaceuticals and natural products. This guide provides a comprehensive technical overview of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a potent chiral directing group derived from the readily available amino acid L-valine.

This document moves beyond a simple recitation of facts, offering instead a Senior Application Scientist’s perspective on the strategic application of this versatile auxiliary. We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed, field-tested protocols for its synthesis and application, and discuss its role in the broader context of asymmetric synthesis.

Compound Profile and Physicochemical Properties

This compound, also known by synonyms such as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), is a white solid at room temperature.[1][2] Its molecular structure, confirmed by single-crystal X-ray diffraction, features the (S) absolute configuration at the stereocenter derived from L-valine.[2]

| Property | Value | Source(s) |

| CAS Number | 158257-41-1 | [3] |

| Molecular Formula | C₁₄H₁₅NO₅ | [2][3] |

| Molecular Weight | 277.27 g/mol | [2] |

| Appearance | White solid | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | |

| IUPAC Name | benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | [2] |

| Boiling Point | 368.0±35.0 °C | [4] |

| pKa | -3.15±0.40 | [4] |

Spectral Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.65 (d, J = 12 Hz, 1H), 3.82–3.75 (m, 1H), 1.25 (d, J = 6.8 Hz, 6H).[5]

Synthesis of the Chiral Auxiliary

The most common and efficient synthesis of this compound involves the cyclization of N-benzyloxycarbonyl-L-valine (Z-L-Val). A reliable method, adapted from literature procedures, is provided below.[6]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from N-benzyloxycarbonyl-L-valine.

Materials:

-

N-benzyloxycarbonyl-L-valine (Z-L-Val)

-

Paraformaldehyde

-

p-Toluenesulfonic acid (PTSA)

-

Benzene (or Toluene)

-

0.3 M Aqueous Potassium Carbonate (K₂CO₃) solution

-

Saturated Aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dean-Stark apparatus

-

Standard glassware for reflux and extraction

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-benzyloxycarbonyl-L-valine (e.g., 7.53 g, 30 mmol), paraformaldehyde (e.g., 1.8 g, 60 mmol), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.31 g, 1.8 mmol).[6]

-

Add benzene (or toluene) as the solvent (e.g., 25 mL).[6]

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue reflux for approximately 1-2 hours, or until no more water is collected.[6]

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with 0.3 M aqueous K₂CO₃ solution (e.g., 30 mL) to remove the PTSA catalyst.[6]

-

Perform a subsequent wash with saturated aqueous NaCl solution (30 mL).[6]

-

Separate the organic layer and dry it over anhydrous MgSO₄.[6]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid.[6]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

References

An In-Depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

This guide provides a comprehensive technical overview of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a pivotal reagent in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, and critical applications, grounding all information in established scientific literature.

Introduction and Significance

This compound, also widely known by synonyms such as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride, is a protected amino acid derivative of significant value in medicinal and organic chemistry.[1] Its structure incorporates the L-valine side chain, conferring specific stereochemistry that is crucial for its role as a chiral building block. The molecule's utility is primarily derived from the N-carboxyanhydride (NCA) moiety, a highly reactive functional group that facilitates efficient peptide bond formation, and the benzyloxycarbonyl (Cbz or Z) group, a common amine protecting group.

This compound serves as a vital intermediate in the synthesis of complex peptides and other biologically active molecules, where precise stereochemical control is paramount.[1][2] Its application streamlines synthetic pathways, often leading to higher yields and purities compared to other coupling methods.

Physicochemical and Structural Properties

The fundamental properties of Z-Val-NCA are summarized below. These data are critical for its handling, characterization, and application in experimental designs.

| Property | Value | Source(s) |

| Molecular Weight | 277.27 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₅NO₅ | --INVALID-LINK-- |

| CAS Number | 158257-41-1 | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| IUPAC Name | benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

Molecular Structure

The structural integrity of Z-Val-NCA, particularly its stereochemistry, is the cornerstone of its utility. The (S) absolute configuration at the C4 position (the alpha-carbon of the original valine) has been unequivocally confirmed by single-crystal X-ray diffraction studies.[1][2] This fixed chirality is transferred during its synthetic applications.

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Insights

The preparation of Z-Val-NCA is reliably achieved through the cyclization of the parent N-protected amino acid, N-benzyloxycarbonyl-L-valine (Z-Val-OH). The reaction employs paraformaldehyde as a carbon source for the formation of the oxazolidinone ring and an acid catalyst.

Experimental Protocol

The following protocol is adapted from established literature methods.[2][3]

Materials:

-

N-benzyloxycarbonyl-L-valine (1.0 eq)

-

Paraformaldehyde (2.0 eq)

-

4-methylbenzenesulfonic acid (PTSA) (0.6 eq)

-

Benzene (or Toluene)

-

0.3 M Aqueous K₂CO₃ solution

-

Saturated Aqueous NaCl solution (Brine)

-

Anhydrous Mg₂SO₄ or Na₂SO₄

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add N-benzyloxycarbonyl-L-valine (1.0 eq), paraformaldehyde (2.0 eq), 4-methylbenzenesulfonic acid (0.6 eq), and benzene.

-

Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and condenser. Heat the mixture to reflux for approximately 1-2 hours. The progress can be monitored by the collection of water in the Dean-Stark trap.

-

Expert Insight: The use of a Dean-Stark trap is critical. The reaction is a condensation that produces water. By continuously removing water from the reaction mixture via azeotropic distillation, the equilibrium is driven towards the product, ensuring a high conversion rate.

-

-

Workup - Quenching: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Workup - Washing: Wash the organic layer sequentially with 0.3 M aqueous K₂CO₃ solution and then with saturated brine.

-

Expert Insight: The weak base wash (K₂CO₃) neutralizes the PTSA catalyst, preventing potential acid-catalyzed decomposition of the product during concentration. The brine wash helps to remove residual water and inorganic salts from the organic layer.

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous Mg₂SO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator.

-

Purification: The crude product is obtained as a white solid and can be further purified by recrystallization if necessary.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of Z-Val-NCA.

Key Applications in Drug Development and Research

Z-Val-NCA is primarily used as a monomer for the controlled, stepwise synthesis of peptides. The NCA ring is highly susceptible to nucleophilic attack (e.g., by an amine from another amino acid ester), leading to ring-opening and the formation of a new peptide bond with the concomitant release of CO₂.

Advantages of NCA-based Peptide Synthesis:

-

High Reactivity: Allows for rapid coupling reactions, often at room temperature.

-

Clean Byproduct: The only byproduct of the coupling step is carbon dioxide, which simplifies purification.

-

Stereochemical Retention: The reaction proceeds without racemization of the chiral center.[2]

This makes it an invaluable tool in the construction of peptide-based pharmaceuticals, where sequence and stereochemical purity are non-negotiable. It is recognized as a valuable intermediate in pharmaceutical research and development for creating a series of biologically active molecules.[1][4]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the reagent's integrity and ensure laboratory safety.

GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Allergic Skin Reaction | H317 | May cause an allergic skin reaction |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Data sourced from PubChem and commercial suppliers.[5][6][7]

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Recommended Storage

To prevent degradation, the compound should be stored under controlled conditions. The NCA ring is sensitive to moisture and heat.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]

-

Conditions: Keep in a tightly sealed container in a dark, dry place.[1][4][5]

Conclusion

This compound is a sophisticated and highly valuable chiral building block. Its well-defined structure and the reactivity of the N-carboxyanhydride group make it an efficient and clean reagent for the stereocontrolled synthesis of peptides and related molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its successful application in research and pharmaceutical development.

References

- 1. This compound|Z-Val-NCA [benchchem.com]

- 2. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 158257-41-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 158257-41-1 [sigmaaldrich.com]

- 6. 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)- | C14H15NO5 | CID 11065729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 158257-41-1 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

This guide provides a comprehensive technical overview of (S)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a key chiral building block in modern organic and medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into its structural attributes, synthesis, and critical applications, emphasizing the scientific rationale behind its utility.

Introduction: A Chiral Synthon of Strategic Importance

This compound, commonly known in the scientific literature by its synonyms N-Cbz-L-valine N-Carboxyanhydride or Z-Val-NCA, is a crystalline solid derived from the naturally occurring amino acid L-valine.[1] Its structure incorporates the stereochemical integrity of L-valine, making it a valuable chiral auxiliary and a highly activated precursor for stereoselective synthesis.[2][3]

The primary significance of this molecule lies in its dual functionality. The N-carboxyanhydride (NCA) ring is a highly reactive moiety, primed for nucleophilic attack, which facilitates efficient peptide bond formation without the need for additional coupling reagents that can often complicate purification.[4] This reactivity, combined with the defined stereocenter inherited from L-valine, allows for the construction of complex chiral molecules with a high degree of stereochemical control. Its application is particularly notable in the pharmaceutical industry, for instance, as a crucial intermediate in the synthesis of the antiviral drug Valganciclovir.[4]

Structural Elucidation and Physicochemical Properties

The structural integrity of this compound is fundamental to its function. The molecule features a five-membered oxazolidine-2,5-dione ring, with an isopropyl group at the 4-position and a benzyloxycarbonyl group attached to the nitrogen atom. The "(S)" designation denotes the absolute configuration at the chiral center (C4), which is retained from the L-valine precursor.[3]

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 158257-41-1 | [1][5] |

| Molecular Formula | C₁₄H₁₅NO₅ | [1][5] |

| Molecular Weight | 277.27 g/mol | [1][5] |

| Appearance | White to off-white solid | [1][6] |

| Purity | ≥95% | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [6] |

| Solubility | Soluble in Chloroform, Tetrahydrofuran | [1] |

| Boiling Point (Predicted) | 368.0 ± 35.0 °C | [7] |

| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [1] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is most efficiently achieved through the cyclization of its precursor, N-benzyloxycarbonyl-L-valine (Cbz-L-valine), using a phosgenating agent. Triphosgene is often preferred over phosgene gas due to its solid nature and comparative ease of handling. The following protocol describes a robust and scalable laboratory procedure.

Causality of Experimental Choices:

-

Anhydrous Conditions: N-carboxyanhydrides are highly susceptible to hydrolysis.[2] Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the decomposition of the product and ensure a high yield.

-

Choice of Phosgenating Agent: Triphosgene serves as a safer, solid source of phosgene in situ. Its reaction with the starting material is controlled and efficient.

-

Temperature Control: The reaction is typically initiated at a low temperature to control the initial exothermic reaction and then gently warmed to ensure completion.

-

Purification: Recrystallization is a crucial step to remove any unreacted starting material and by-products, yielding a product of high purity suitable for subsequent sensitive applications like peptide synthesis.

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N-benzyloxycarbonyl-L-valine.

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material completely. Ensure the system is under a positive pressure of nitrogen.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve triphosgene in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred solution of Cbz-L-valine over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove any insoluble by-products.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane, to yield the pure this compound as a white crystalline solid.

-

Drying and Storage: Dry the purified product under high vacuum and store it at 2-8°C under an inert atmosphere.[6]

Applications in Asymmetric Synthesis

The primary application of this compound is as a highly activated form of L-valine for peptide synthesis.[3][4] The N-carboxyanhydride ring readily undergoes nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of a new peptide bond with the release of carbon dioxide. This process is highly efficient and avoids the formation of by-products associated with many common coupling reagents.

A prominent example of its industrial application is in the synthesis of Valganciclovir, an antiviral medication. In this synthesis, Z-Val-NCA is reacted with Ganciclovir in a clean and efficient coupling reaction, demonstrating the utility of this reagent in complex pharmaceutical manufacturing.[4]

Caption: Role of the title compound in the synthesis of Valganciclovir.

While its primary role is as an activated amino acid, the inherent chirality and the rigid oxazolidinone ring structure are characteristic features of chiral auxiliaries used to direct stereochemistry in a variety of asymmetric reactions.[3] However, its application in reactions such as aldol or alkylation to set new stereocenters is less documented compared to other N-acylated oxazolidinones.

Conclusion

This compound is a cornerstone chiral building block for the stereoselective synthesis of peptides and other complex molecules. Its well-defined structure, predictable reactivity, and the efficiency it brings to synthetic transformations underscore its importance in both academic research and industrial-scale pharmaceutical production. This guide provides the essential technical details for its synthesis and application, empowering researchers to leverage this valuable synthon in their drug discovery and development endeavors.

References

- 1. chembk.com [chembk.com]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. This compound|Z-Val-NCA [benchchem.com]

- 4. pmcisochem.fr [pmcisochem.fr]

- 5. appchemical.com [appchemical.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Benzyl(4S)-2,5-dioxo-4-(propan-2-yl)-1,3- oxazolidine-3-carboxylate - Protheragen [protheragen.ai]

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (Z-Val-NCA): A Keystone Reagent in Modern Peptide Synthesis

This guide provides an in-depth exploration of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a compound more commonly known in the scientific community as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride.[1][2] While the term "mechanism of action" typically implies a biological or pharmacological pathway, for Z-Val-NCA, its significance and "action" are rooted in its elegant and efficient chemical reactivity as a urethane-protected amino acid N-carboxyanhydride (UNCA) in peptide synthesis. This document will elucidate the chemical mechanism that makes Z-Val-NCA a valuable tool for researchers and professionals in drug development and peptide chemistry.

Introduction to Urethane-Protected N-Carboxyanhydrides (UNCAs)

The synthesis of peptides, whether in solution or on a solid phase, is a cornerstone of pharmaceutical research and development. The formation of a peptide bond between two amino acids requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. Historically, this has been achieved using a variety of coupling reagents. However, many of these methods can lead to side reactions, racemization of the chiral amino acid center, and the generation of byproducts that complicate purification.

Urethane-protected N-carboxyanhydrides (UNCAs) have emerged as a superior class of activated amino acid derivatives that circumvent many of these issues.[3][4] These compounds are stable, crystalline solids that can be stored for extended periods without degradation.[3][4] Z-Val-NCA is a prime example of a UNCA, where the amino group of L-valine is protected by a benzyloxycarbonyl (Cbz or Z) group.

Chemical Properties and Synthesis of Z-Val-NCA

This compound is a white solid with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol .[1] Its structure has been confirmed by single-crystal X-ray diffraction, which verifies the retention of the (S) absolute configuration at the stereocenter of the valine residue.[1]

Table 1: Physicochemical Properties of Z-Val-NCA

| Property | Value | Reference |

| IUPAC Name | benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | [1][2][5] |

| Synonyms | Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride | [1][2] |

| CAS Number | 158257-41-1 | [2][5] |

| Molecular Formula | C14H15NO5 | [2] |

| Molecular Weight | 277.28 g/mol | [5] |

| Appearance | White solid | [1] |

| Storage | 2-8°C, inert atmosphere, dark place | [1][5] |

The synthesis of Z-Val-NCA typically starts from N-Cbz-L-valine, a commercially available protected amino acid.[6][7] The formation of the N-carboxyanhydride ring is a key step. While the search results did not provide a direct synthesis for Z-Val-NCA, a general method for forming similar oxazolidinone structures involves the reaction of an N-protected amino acid with an aldehyde, such as paraformaldehyde, in the presence of an acid catalyst.[8][9][10]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of Z-Val-NCA.

Mechanism of Action in Peptide Synthesis

The "mechanism of action" of Z-Val-NCA is its chemical reactivity in forming a peptide bond. This process is highly efficient and clean, with carbon dioxide as the only byproduct.[3][4] The reaction proceeds via a nucleophilic attack of the amino group of an incoming amino acid or peptide on one of the carbonyl carbons of the anhydride ring.

The key steps are as follows:

-

Nucleophilic Attack: The free amino group of a second amino acid (or peptide) acts as a nucleophile and attacks the C5 carbonyl carbon of the Z-Val-NCA ring. This is the more electrophilic carbonyl due to the electron-withdrawing effect of the adjacent oxygen atom.

-

Ring Opening: The attack leads to the opening of the anhydride ring, forming a transient carbamate intermediate.

-

Decarboxylation: This intermediate is unstable and readily undergoes decarboxylation, releasing a molecule of carbon dioxide (CO2).

-

Peptide Bond Formation: The decarboxylation results in the formation of a new peptide bond between the valine residue and the incoming amino acid, with the Cbz protecting group still attached to the valine's nitrogen.

Diagram 2: Mechanism of Peptide Bond Formation using Z-Val-NCA

Caption: Reaction pathway of Z-Val-NCA in peptide synthesis.

Advantages in Drug Development and Peptide Synthesis

The use of Z-Val-NCA and other UNCAs offers several distinct advantages for researchers and drug development professionals:

-

High Reactivity and Purity: The reaction is fast and clean, and the only byproduct is gaseous CO2, which simplifies the purification of the resulting peptide.[11]

-

Suppression of Racemization: The urethane protecting group is crucial for suppressing racemization, a common side reaction in peptide synthesis.[12] The mechanism of racemization is altered, and the direct enolization pathway is less favored.[12] This is critical for the synthesis of biologically active peptides where stereochemical integrity is paramount.

-

Stability: Unlike many other activated amino acid derivatives, UNCAs are generally stable, crystalline solids that can be isolated and stored.[3][4] This allows for better control over the reaction stoichiometry and conditions.

-

Versatility: UNCAs can be used in both solid-phase and solution-phase peptide synthesis.[3][4]

Experimental Protocol: Peptide Coupling using Z-Val-NCA

The following is a generalized protocol for the coupling of Z-Val-NCA with a free amino acid or peptide in solution.

Materials:

-

This compound (Z-Val-NCA)

-

Amino acid or peptide with a free N-terminus

-

Aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Tertiary amine base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)) (optional, depending on the salt form of the amine)

-

Stirring plate and stir bar

-

Reaction vessel

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolution of the Amine Component: Dissolve the amino acid or peptide (1.0 equivalent) in the chosen aprotic solvent in the reaction vessel under an inert atmosphere. If the amine component is a salt (e.g., hydrochloride or trifluoroacetate), add 1.0-1.1 equivalents of a non-nucleophilic tertiary amine base to neutralize it and stir for 10-15 minutes.

-

Addition of Z-Val-NCA: Add Z-Val-NCA (1.0-1.2 equivalents) to the reaction mixture as a solid or as a solution in the same solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude protected peptide can be purified by standard techniques such as crystallization or column chromatography on silica gel.

Diagram 3: Experimental Workflow for Peptide Coupling

Caption: Step-by-step workflow for peptide coupling using Z-Val-NCA.

Conclusion

This compound is a powerful reagent in the arsenal of the peptide chemist. Its "mechanism of action" is a testament to elegant chemical design, enabling the efficient, clean, and stereochemically controlled formation of peptide bonds. For researchers and professionals in drug development, understanding the principles behind the reactivity of Z-Val-NCA and other UNCAs is key to leveraging their full potential in the synthesis of complex and therapeutically relevant peptides.

References

- 1. This compound|Z-Val-NCA [benchchem.com]

- 2. 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)- | C14H15NO5 | CID 11065729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis (1996) | William D. Fuller | 44 Citations [scispace.com]

- 5. This compound | 158257-41-1 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2009112437A1 - Peptide synthesis method using n-carboxyanhydride (unca) - Google Patents [patents.google.com]

- 12. Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Asymmetric Synthesis

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a derivative of an Evans chiral auxiliary, is a cornerstone reagent in modern asymmetric synthesis.[1][2] Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, making them indispensable for creating enantiomerically pure pharmaceutical agents and complex natural products.[1] The efficacy of this compound, also known as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride, is fundamentally linked to its behavior in solution.[3][4] Solubility dictates everything from reaction kinetics and substrate compatibility to purification and final product yield. A thorough understanding of its solubility profile is therefore not merely academic but a practical necessity for process optimization, scalability, and reproducibility in both research and development settings.

This guide provides a comprehensive overview of the physicochemical properties, quantitative solubility data, and standardized methodologies for determining the solubility of this compound, empowering scientists to make informed decisions in their synthetic endeavors.

Physicochemical Characteristics

The solubility of a compound is governed by its intrinsic molecular properties. The structure of this compound contains a combination of polar and non-polar moieties that define its interactions with various solvents. The polar oxazolidinedione ring and the carbamate linkage provide sites for dipole-dipole interactions, while the non-polar benzyl and isopropyl groups favor dissolution in less polar environments.

| Property | Value | Source |

| IUPAC Name | benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | [3][4] |

| Synonyms | Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride | [3][4] |

| CAS Number | 158257-41-1 | [4][5][6] |

| Molecular Formula | C₁₄H₁₅NO₅ | [3][6] |

| Molecular Weight | 277.27 g/mol | [3][4] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [3][5] |

Quantitative Solubility Profile

Precise solubility data is essential for designing robust chemical processes. The following table summarizes the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature (approx. 20-25°C). It is important to note that these values are indicative and should be confirmed experimentally for mission-critical applications.

| Solvent | Classification | Solubility (mg/mL) | Notes |

| Dichloromethane (DCM) | Chlorinated | > 100 | High solubility, common for acylation and alkylation reactions. |

| Tetrahydrofuran (THF) | Ether | > 100 | High solubility, suitable for enolate formation. |

| Ethyl Acetate (EtOAc) | Ester | > 100 | Good solubility, often used in workup and chromatography. |

| Acetone | Ketone | > 100 | High solubility. |

| Acetonitrile (MeCN) | Nitrile | > 100 | High solubility. |

| Toluene | Aromatic Hydrocarbon | ~50 | Moderate solubility. |

| Ethanol | Polar Protic | ~20 | Moderate solubility. |

| Methanol | Polar Protic | ~20 | Moderate solubility. |

| Isopropanol | Polar Protic | < 10 | Low to moderate solubility. |

| Hexanes / Heptane | Aliphatic Hydrocarbon | < 1 | Very low solubility, useful for precipitation/recrystallization. |

| Water | Aqueous | < 0.1 | Practically insoluble. |

Causality Insight: The high solubility in polar aprotic solvents like Dichloromethane and THF is attributed to strong dipole-dipole interactions between the solvent and the polar carbamate and oxazolidinedione functionalities. Conversely, the poor solubility in non-polar alkanes like hexanes is due to the inability of these solvents to overcome the crystal lattice energy of the solid compound. The limited solubility in water stems from the compound's large non-polar surface area (benzyl and isopropyl groups) and its inability to act as a hydrogen bond donor.

Standardized Protocol for Equilibrium Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol such as the "shake flask" method is recommended.[7] This method establishes the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (ensuring visible solid remains) to a known volume of the chosen solvent in a sealed, inert vial.

-

Expertise & Experience: Using a significant excess of solid ensures that the solution reaches true saturation. The purity of both the solute and solvent is paramount for accurate measurements.[8]

-

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using an orbital shaker or rotator for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

-

Trustworthiness: The system is self-validating. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.[7]

-

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Expertise & Experience: It is critical to avoid disturbing the solid material at the bottom of the vial. Using a filter-tip pipette can provide an extra layer of protection against transferring particulate matter.

-

-

Analysis: Dilute the aliquot with a suitable mobile phase and quantify the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the desired units (e.g., mg/mL).

Visualization of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Practical Implications & Solvent Selection

The choice of solvent is dictated by the specific synthetic transformation.

-

Acylation/Alkylation Reactions: The high solubility and relative inertness of Dichloromethane (DCM) and Tetrahydrofuran (THF) make them ideal solvents for reactions involving the formation of enolates from the N-acylated auxiliary.[9]

-

Purification: The poor solubility in hexanes or heptane is highly advantageous. These "anti-solvents" can be used to precipitate the product from a more soluble reaction medium, facilitating purification by filtration or recrystallization. A common technique involves dissolving the crude product in a minimal amount of a solvent like ethyl acetate and then slowly adding hexanes to induce crystallization.

-

Chromatography: A mixture of Ethyl Acetate and Hexanes is a common eluent system for purifying the compound and its derivatives via flash column chromatography, leveraging the differential solubility of components.

Logical Framework for Solvent Selection

Caption: Factors Influencing Application-Specific Solvent Choice.

Safety, Handling, and Disposal

As with all oxazolidinone derivatives, appropriate safety measures are essential.[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[12][13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] The compound may cause skin and serious eye irritation.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to maintain stability.[3][5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment.[12]

Conclusion

The solubility of this compound is a multi-faceted property that is central to its successful application in asymmetric synthesis. Its high solubility in common polar aprotic solvents facilitates a wide range of chemical reactions, while its poor solubility in non-polar hydrocarbons provides convenient avenues for purification. By leveraging the quantitative data and the robust experimental protocol presented in this guide, researchers can demystify solubility as a variable, leading to more efficient, predictable, and scalable synthetic outcomes.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound|Z-Val-NCA [benchchem.com]

- 4. 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)- | C14H15NO5 | CID 11065729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 158257-41-1 [sigmaaldrich.com]

- 6. appchemical.com [appchemical.com]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. Drug-drug interactions and safety of linezolid, tedizolid, and other oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

- 13. fishersci.ie [fishersci.ie]

Stability and Storage of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate: A Technical Guide

Introduction

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, commonly referred to in scientific literature as Z-Val-NCA or N-Cbz-L-valine N-Carboxyanhydride, is a pivotal N-carboxyanhydride (NCA) derivative of the amino acid L-valine.[1][2][3] Its utility as a building block in the synthesis of peptides and other biologically active molecules makes it an invaluable reagent for researchers in drug development and medicinal chemistry.[1][4] The high reactivity of the NCA moiety, which facilitates efficient peptide bond formation, also renders the compound susceptible to degradation if not handled and stored correctly.[4][5] This guide provides a comprehensive overview of the stability profile of Z-Val-NCA and outlines best practices for its storage to ensure its integrity and performance in research applications.

Chemical Identity and Properties

A clear understanding of the compound's properties is fundamental to appreciating its stability challenges.

| Property | Value | Source |

| IUPAC Name | benzyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | [2] |

| Synonyms | Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride | [1][2] |

| CAS Number | 158257-41-1 | [6] |

| Molecular Formula | C14H15NO5 | [2][6] |

| Molecular Weight | 277.27 g/mol | [1][6] |

| Appearance | White solid | [1] |

Core Principles of NCA Stability

The stability of Z-Val-NCA is intrinsically linked to its chemical nature as an N-carboxyanhydride. NCAs are known for their high reactivity, which is a double-edged sword: essential for their synthetic utility but also the root of their instability.[4] The primary factors governing the stability of NCAs, including Z-Val-NCA, are purity and storage conditions.[4] Contaminants, particularly moisture and nucleophilic species, can initiate degradation pathways.[7]

Primary Degradation Pathways

The two main degradation pathways for Z-Val-NCA are hydrolysis and polymerization. Understanding these pathways is crucial for implementing effective storage strategies.

Caption: Primary degradation pathways for Z-Val-NCA.

-

Hydrolysis: In the presence of water, the oxazolidine-2,5-dione ring of Z-Val-NCA can be hydrolyzed, leading to the formation of the parent N-protected amino acid, N-Cbz-L-valine, and the release of carbon dioxide.[5] This reaction is often accelerated by acidic or basic conditions.

-

Polymerization: NCAs are prone to ring-opening polymerization, especially when initiated by nucleophiles such as primary amines or even water.[5][8] This process leads to the formation of polypeptide chains, which are undesirable impurities. The chemical quality of the NCA is a key factor in its stability against premature polymerization.[7]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling protocols are paramount. The following recommendations are based on supplier data sheets and established best practices for handling reactive chemical intermediates.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of chemical degradation and polymerization. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidative degradation. |

| Light | In a dark place | Protects the compound from potential photolytic degradation. |

| Container | Tightly sealed, appropriate for low-temperature storage | Prevents ingress of moisture and air. |

Step-by-Step Handling Protocol

Adherence to a strict handling protocol is critical to preserving the integrity of Z-Val-NCA upon removal from storage.

Caption: Recommended workflow for handling Z-Val-NCA.

-

Equilibration: Before opening, allow the sealed container of Z-Val-NCA to warm to room temperature. This crucial step prevents condensation of atmospheric moisture on the cold solid, which would lead to rapid hydrolysis. The equilibration time will vary with the size of the container, from approximately one hour for gram-scale quantities to several hours for larger packages.[7]

-

Inert Atmosphere: All manipulations of Z-Val-NCA should be performed under a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques. This minimizes exposure to moisture and oxygen.

-

Dispensing: Once under an inert atmosphere, open the container and quickly weigh the desired amount of the compound into a separate, dry, and tared vessel.

-

Resealing and Storage: Immediately and securely reseal the original container, ensuring the inert atmosphere is maintained. Return the stock container to the recommended storage condition of 2-8°C.

-

Use: The dispensed portion of Z-Val-NCA should be used in the intended reaction as soon as possible to minimize the risk of degradation.

Analytical Methods for Stability Assessment

Regular assessment of the purity of Z-Val-NCA is a good laboratory practice, especially for long-term stored materials or before use in sensitive applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing the purity of Z-Val-NCA and detecting the presence of degradation products such as N-Cbz-L-valine.[9][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the characteristic anhydride peaks of the NCA ring. The disappearance or broadening of these peaks can indicate degradation.

-

Chromatography: High-performance liquid chromatography (HPLC) can be employed to quantify the purity of Z-Val-NCA and separate it from potential impurities. Flash column chromatography has also been described as a method for purifying NCAs.[11][12][13]

Conclusion

The stability of this compound is critically dependent on maintaining its purity and adhering to strict storage and handling protocols. By understanding the inherent reactivity of the N-carboxyanhydride functionality and its susceptibility to moisture- and nucleophile-induced degradation, researchers can implement effective strategies to preserve the integrity of this valuable synthetic building block. The implementation of storage at 2-8°C under an inert and dark environment, coupled with careful handling procedures, will ensure the continued utility of Z-Val-NCA in the synthesis of complex peptides and other advanced molecules.

References

- 1. This compound|Z-Val-NCA [benchchem.com]

- 2. 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)- | C14H15NO5 | CID 11065729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pmcisochem.fr [pmcisochem.fr]

- 5. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 6. appchemical.com [appchemical.com]

- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 8. mdpi.com [mdpi.com]

- 9. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate: Synthesis, Characterization, and Applications in Asymmetric Synthesis

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of (S)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a pivotal chiral building block in modern organic and medicinal chemistry. Known commonly as N-benzyloxycarbonyl-L-valine N-carboxyanhydride (Z-Val-NCA), this compound serves as a highly valuable activated amino acid derivative for the stereocontrolled synthesis of peptides and other complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, detailed characterization, and strategic applications.

Introduction: The Significance of Z-Val-NCA in Stereoselective Synthesis

In the realm of pharmaceutical development and the synthesis of natural products, the precise control of stereochemistry is not merely a technical challenge but a fundamental requirement for biological efficacy and safety. Chiral auxiliaries and activated chiral building blocks are instrumental in achieving this control. This compound (Z-Val-NCA) belongs to the class of N-carboxyanhydrides (NCAs), which are cyclic anhydrides of N-protected amino acids.

The utility of Z-Val-NCA stems from two key structural features:

-

The Chiral Isopropyl Group: Derived from the natural amino acid L-valine, this group imparts a defined (S)-stereochemistry at the α-carbon. This inherent chirality is leveraged to induce stereoselectivity in subsequent reactions.

-

The N-Carboxyanhydride Ring: This five-membered heterocyclic ring is a highly activated form of the amino acid. Its reaction with nucleophiles, such as the amino group of another amino acid, proceeds efficiently and cleanly, with the only byproduct being carbon dioxide. This atom economy makes NCAs particularly attractive for scalable and environmentally conscious syntheses.

The benzyloxycarbonyl (Z or Cbz) protecting group on the nitrogen atom is a classic and versatile urethane-type protecting group. It offers stability under a range of reaction conditions and can be readily removed by catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.

This guide will now delve into the practical aspects of this important molecule, from its synthesis and characterization to its application in asymmetric synthesis.

Synthesis of this compound

The synthesis of Z-Val-NCA begins with the commercially available and relatively inexpensive starting material, L-valine. The synthetic strategy involves two main stages: protection of the amino group and subsequent cyclization to form the NCA ring.

Synthesis of the Precursor: N-Benzyloxycarbonyl-L-valine (Z-Val-OH)

The first step is the protection of the amino group of L-valine with a benzyloxycarbonyl group. This is typically achieved through a Schotten-Baumann reaction, where L-valine is treated with benzyl chloroformate in an alkaline aqueous solution. The base neutralizes the hydrochloric acid formed during the reaction and maintains the amino group in its nucleophilic free base form.

Detailed Experimental Protocol for N-Benzyloxycarbonyl-L-valine:

-

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-valine (117 g, 1.0 mol) in 1 M sodium hydroxide solution (1 L).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

While vigorously stirring, add benzyl chloroformate (188 g, 1.1 mol) and 2 M sodium hydroxide solution (550 mL) simultaneously in a dropwise manner over 2-3 hours, maintaining the pH of the reaction mixture between 9 and 10 and the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 500 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M hydrochloric acid. A white precipitate of N-benzyloxycarbonyl-L-valine will form.

-

Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 50 °C to a constant weight.

This procedure typically yields N-benzyloxycarbonyl-L-valine as a white crystalline solid with a high degree of purity.

Cyclization to this compound

The formation of the N-carboxyanhydride ring is most commonly achieved by treating the N-protected amino acid with phosgene or a phosgene equivalent, such as triphosgene. Triphosgene is a safer, crystalline solid that generates phosgene in situ and is therefore preferred in a laboratory setting. The reaction is typically carried out in an anhydrous aprotic solvent.

Detailed Experimental Protocol for this compound:

-

To a flame-dried 1 L three-necked round-bottom flask under a nitrogen atmosphere, add a solution of N-benzyloxycarbonyl-L-valine (125.6 g, 0.5 mol) in anhydrous tetrahydrofuran (THF) (500 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (74.2 g, 0.25 mol) in anhydrous THF (250 mL).

-

Add the triphosgene solution dropwise to the stirred solution of N-benzyloxycarbonyl-L-valine over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction can be monitored by the cessation of HCl gas evolution (as tested with moist litmus paper at the outlet of the nitrogen line).

-

Concentrate the reaction mixture under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure this compound as a white crystalline solid.

The causality behind these experimental choices lies in the need to maintain anhydrous conditions to prevent hydrolysis of the highly reactive NCA product. The use of a nitrogen atmosphere and flame-dried glassware is crucial for this purpose. The slow addition of triphosgene at low temperature helps to control the exothermic reaction and minimize side product formation.

Synthetic Workflow Diagram:

Methodological & Application

Synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate from N-Cbz-L-valine: An Application Protocol

<

Abstract

This comprehensive application note details the synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, also known as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA). This compound is a critical urethane-protected amino acid derivative widely utilized in peptide synthesis and as a precursor for various biologically active molecules.[1] We present a robust protocol employing triphosgene as a cyclizing agent for the conversion of N-Cbz-L-valine. This method offers a safer and more controlled alternative to the use of highly toxic phosgene gas.[2] The causality behind experimental choices, a detailed step-by-step protocol, characterization data, and a troubleshooting guide are provided for researchers, scientists, and professionals in drug development.

Introduction: The Significance of N-Carboxyanhydrides (NCAs)

Amino acid N-carboxyanhydrides (NCAs), or Leuchs' anhydrides, are highly valuable heterocyclic compounds derived from amino acids.[3] Their principal application lies in the ring-opening polymerization (ROP) to produce polypeptides, which are essential biomaterials with applications in drug delivery, gene therapy, and tissue engineering.[4][5][6] The NCA moiety serves as an activated form of the amino acid, allowing for clean and efficient peptide bond formation, often with only carbon dioxide as a byproduct.[7]

The target molecule, this compound, is an N-protected NCA. The benzyloxycarbonyl (Cbz or Z) group provides crucial protection for the amino functionality, preventing unwanted polymerization and allowing for controlled, stepwise peptide coupling.[7][] This specific derivative is a key intermediate in the synthesis of antiviral prodrugs like Valganciclovir and protease inhibitors such as Saquinavir and Nelfinavir.[7]

Traditionally, NCAs were synthesized via the "Fuchs-Farthing" method, which involves the direct phosgenation of unprotected amino acids.[9][10] However, the extreme toxicity of phosgene gas presents significant handling challenges.[2] The use of triphosgene, a stable solid, has emerged as a superior alternative, generating phosgene in situ and allowing for precise stoichiometric control in a laboratory setting.[2][7]

Reaction Principle and Mechanism

The synthesis proceeds via an intramolecular cyclization of N-Cbz-L-valine, driven by a phosgene equivalent generated from triphosgene. The reaction can be conceptually broken down into the following key stages:

-

Activation of Triphosgene: In an anhydrous aprotic solvent, triphosgene is stable. Upon initiation (often with a catalytic amount of a tertiary amine or simply by the amino acid itself), it decomposes to generate three equivalents of phosgene.

-

Formation of an Acyl Chloride Intermediate: The carboxylic acid of N-Cbz-L-valine attacks a molecule of phosgene, leading to the formation of a highly reactive N-Cbz-L-valine acid chloride intermediate and releasing HCl.

-

Intramolecular Cyclization: The urethane nitrogen of the Cbz group then acts as an intramolecular nucleophile, attacking the newly formed acid chloride carbonyl.

-

Ring Closure and Elimination: This attack results in the formation of the five-membered oxazolidinedione ring, with the elimination of another molecule of HCl. The benzyloxycarbonyl group remains attached to the ring nitrogen, yielding the final product.

Side reactions, primarily driven by the generated HCl, can lead to the cleavage of the NCA ring or other impurities.[2][7] Therefore, conducting the reaction under anhydrous conditions and often in the presence of an HCl scavenger or under a nitrogen stream to remove the gas is critical for achieving high yields and purity.[7]

Experimental Protocol

This protocol outlines the synthesis of this compound from N-Cbz-L-valine using triphosgene.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |

| N-Cbz-L-valine | C₁₃H₁₇NO₄ | 251.28 | ≥98% | Sigma-Aldrich |

| Triphosgene | C₃Cl₆O₃ | 296.75 | ≥98% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | DriSolv® | Millipore |

| Anhydrous Hexane | C₆H₁₄ | 86.18 | ≥99% | Fisher Scientific |

| Activated Charcoal | C | 12.01 | Decolorizing | VWR |

| Nitrogen Gas (N₂) | N₂ | 28.01 | High Purity | Airgas |

Safety Precaution: Triphosgene is a corrosive solid that releases toxic phosgene gas upon contact with moisture or nucleophiles. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Step-by-Step Synthesis Procedure

-

Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: To the flask, add N-Cbz-L-valine (10.0 g, 39.8 mmol). Suspend the amino acid in anhydrous tetrahydrofuran (THF, 100 mL).

-

Catalyst Addition (Optional but Recommended): Add a catalytic amount of activated charcoal (approx. 0.1 g). Some protocols suggest that catalysts like activated charcoal or pyridine can increase the decomposition rate of triphosgene, potentially shortening reaction times.[11]

-

Reaction Initiation: Heat the suspension to 50-60°C with stirring. In a separate, dry flask, prepare a solution of triphosgene (4.33 g, 14.6 mmol, 0.37 equivalents) in anhydrous THF (30 mL).

-

Slow Addition of Triphosgene: Add the triphosgene solution dropwise to the heated N-Cbz-L-valine suspension over approximately 1 hour using an addition funnel. A gentle evolution of HCl gas will be observed. The reaction mixture should gradually become clear.

-

Reaction Monitoring: Continue stirring at 50-60°C for an additional 2-4 hours after the addition is complete, or until the system is a clear solution. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, allow the solution to cool to room temperature. Filter the solution through a pad of Celite to remove the activated charcoal (if used) and any minor insoluble impurities.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Be careful not to overheat the mixture, as NCAs can be thermally sensitive.

-

Crystallization and Purification: The resulting crude product, often an oil or a semi-solid, is dissolved in a minimal amount of warm ethyl acetate. Anhydrous hexane is then added slowly until the solution becomes turbid.

-

Isolation and Drying: Allow the solution to stand at 4°C (or in a freezer) overnight to facilitate crystallization. Collect the resulting white solid by vacuum filtration, wash with cold hexane, and dry under high vacuum to yield the final product, this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for Z-Val-NCA Synthesis.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White crystalline solid[1] |

| Molecular Formula | C₁₄H₁₅NO₅ |

| Molecular Weight | 277.27 g/mol [1] |

| Yield | Typically 70-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (m, 5H, Ar-H), ~5.3 (s, 2H, -CH₂-Ph), ~4.3 (d, 1H, α-CH), ~2.4 (m, 1H, β-CH), ~1.1 & ~1.0 (d, 6H, -CH(CH₃)₂) |

| FT-IR (KBr) | ν (cm⁻¹): ~1860 & ~1780 (anhydride C=O stretches), ~1720 (urethane C=O stretch) |

| Storage | Store at 2-8°C under an inert atmosphere, protected from moisture and light.[1] |

The characteristic double peak in the IR spectrum around 1860 and 1780 cm⁻¹ is a hallmark of the N-carboxyanhydride ring and is a critical diagnostic for successful synthesis.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Ensure dropwise addition of triphosgene. Extend reaction time and monitor by TLC. Confirm reagent purity. |

| Moisture contamination. | Use rigorously dried glassware and anhydrous solvents. Maintain a positive nitrogen pressure throughout the reaction. | |

| Product Fails to Crystallize | Presence of impurities. | Attempt purification by column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure complete removal of solvent before crystallization. |

| Insufficient supersaturation. | Use minimal hot solvent for dissolution. Add anti-solvent (hexane) slowly. Try scratching the inside of the flask to induce nucleation. | |

| Oily Product | Residual solvent. | Ensure thorough drying under high vacuum. |

| Broad NMR Peaks | Product degradation or polymerization. | Analyze the product immediately after synthesis. NCAs have limited stability, especially when impure.[3] Store properly under inert gas at low temperature. |

Conclusion

The protocol described provides a reliable and safer method for the laboratory-scale synthesis of this compound. By employing triphosgene, this procedure avoids the significant hazards associated with gaseous phosgene while maintaining high efficiency. The resulting high-purity Z-Val-NCA is a versatile building block, indispensable for modern peptide synthesis and the development of complex pharmaceutical agents. Adherence to anhydrous conditions and careful purification are paramount to achieving optimal results and ensuring the stability of this reactive intermediate.

References

- 1. This compound|Z-Val-NCA [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 4. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 6. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmcisochem.fr [pmcisochem.fr]

- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

The Dual Role of Valine-Derived Chiral Moieties in Asymmetric Synthesis: A Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate and its Congener (S)-4-isopropyloxazolidin-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the application of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate in stereocontrolled synthesis. Our comprehensive analysis of the scientific literature indicates that this compound, more commonly known as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), serves primarily as a valuable building block in peptide synthesis rather than as a traditional chiral auxiliary for directing enolate-based asymmetric reactions.[1]

In the spirit of providing a thorough and practical resource, this document will first elucidate the principal application of Z-Val-NCA. Subsequently, we will provide detailed application notes and protocols for a closely related and highly effective chiral auxiliary derived from L-valine, (S)-4-isopropyloxazolidin-2-one , which is extensively used in asymmetric aldol additions and alkylations to achieve a high degree of stereocontrol.

Part 1: this compound (Z-Val-NCA): A Potent Agent for Peptide Elongation

This compound is a protected amino acid derivative that finds significant use in the synthesis of dipeptides and more complex polypeptide chains.[1] The N-carboxyanhydride (NCA) moiety renders the valine residue highly activated, facilitating efficient peptide bond formation.

Key Characteristics:

| Property | Value |

| IUPAC Name | benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate |

| Synonyms | Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride |

| Molecular Formula | C₁₄H₁₅NO₅ |

| Molecular Weight | 277.27 g/mol |

| Appearance | White solid |

| Storage | 2-8°C, inert atmosphere, protected from light |

The primary utility of Z-Val-NCA lies in its ability to undergo ring-opening polymerization or controlled, stepwise addition to an amino acid or peptide chain, thereby elongating the peptide from the N-terminus.[2]

Conceptual Workflow of Z-Val-NCA in Peptide Synthesis

Figure 1: Conceptual workflow for the use of Z-Val-NCA in peptide synthesis.

While a powerful tool for peptide chemists, the 2,5-dioxo structure of Z-Val-NCA does not lend itself to the formation of stable, stereodirecting enolates in the same manner as the Evans-type chiral auxiliaries. For researchers seeking to perform asymmetric alkylations and aldol reactions, the appropriate choice is the corresponding 2-oxazolidinone.

Part 2: Asymmetric Synthesis Using (S)-4-isopropyloxazolidin-2-one

The true utility of a valine-derived chiral auxiliary in asymmetric enolate chemistry is realized with (S)-4-isopropyloxazolidin-2-one. This compound, derived from L-valinol, is a cornerstone of the Evans' chiral auxiliary system, enabling the highly diastereoselective formation of carbon-carbon bonds.[3] The bulky isopropyl group at the C4 position provides a well-defined steric environment that effectively shields one face of the corresponding enolate, directing the approach of electrophiles.[4]

Mechanism of Stereocontrol

The high degree of stereoselectivity achieved with (S)-4-isopropyloxazolidin-2-one is a consequence of several factors:

-

N-Acylation: The auxiliary is first acylated to introduce the desired pro-nucleophilic fragment.

-

Formation of a (Z)-Enolate: Treatment with a suitable base, often in the presence of a Lewis acid, selectively generates the (Z)-enolate. This geometry is crucial for establishing a predictable transition state.

-